molecular formula C9H9ClFNO B13057817 (S)-8-Chloro-7-fluorochroman-4-amine

(S)-8-Chloro-7-fluorochroman-4-amine

Cat. No.: B13057817
M. Wt: 201.62 g/mol
InChI Key: VOFLMGPYHIBKIQ-ZETCQYMHSA-N
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Description

(S)-8-Chloro-7-fluorochroman-4-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a chroman ring substituted with chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Chloro-7-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Chloro-7-fluorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) and palladium on carbon (Pd/C) can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: H₂, Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: NaN₃, KCN, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-8-Chloro-7-fluorochroman-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound’s reactivity can be harnessed in various industrial processes, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-8-Chloro-7-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated chroman ring can enhance its binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    (S)-8-Chloro-7-fluorochroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    (S)-8-Chloro-7-fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (S)-8-Chloro-7-fluorochroman-4-methanol: Features a methanol group in place of the amine.

Uniqueness

(S)-8-Chloro-7-fluorochroman-4-amine is unique due to its specific combination of halogen substituents and the amine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4S)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m0/s1

InChI Key

VOFLMGPYHIBKIQ-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2Cl)F

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Cl)F

Origin of Product

United States

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